8-Azabicyclo[3.2.1]octan-6-ol hydrochloride
Description
Properties
IUPAC Name |
8-azabicyclo[3.2.1]octan-6-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-4-5-2-1-3-6(7)8-5;/h5-9H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKIAGJIMKQZEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C(C1)N2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 8-Azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities.
Biochemical Pathways
The biochemical pathways affected by 8-Azabicyclo[32Given its structural similarity to tropane alkaloids, it may influence similar biochemical pathways.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 8-Azabicyclo[3.2.1]octan-6-ol hydrochloride. For instance, dust formation should be avoided, and exposure to vapors, mist, or gas should be minimized. These precautions suggest that the compound’s stability and efficacy may be affected by its physical state and the conditions of its storage and handling.
Biological Activity
8-Azabicyclo[3.2.1]octan-6-ol hydrochloride, also known as (1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride, is a bicyclic compound with significant biological activity. This compound is characterized by a nitrogen atom within its bicyclic structure and has garnered attention for its potential applications in medicinal chemistry, particularly in treating neurological disorders and as a scaffold for drug development.
- Molecular Formula : CHClNO
- Molecular Weight : 163.64 g/mol
- Functional Groups : Hydroxyl group (-OH) at the 6-position enhances solubility and reactivity.
The compound's unique bicyclic structure allows it to interact with various biological systems, making it a valuable candidate for further research and development.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and other molecular targets:
- Neurotransmitter Modulation : The compound has been shown to modulate neurotransmission pathways, potentially influencing conditions such as anxiety and depression.
- Receptor Interactions : It acts as an agonist for certain receptors, including the NOP receptor (previously known as ORL-1), which is involved in pain modulation and anxiety regulation .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Neuroactive Properties : It has demonstrated potential neuroprotective effects, possibly aiding in the treatment of neurodegenerative diseases.
- Antimicrobial Activity : Preliminary studies suggest effectiveness against specific bacterial strains, indicating potential use in treating infections.
- Analgesic Effects : Emerging evidence points to its role in pain relief, making it relevant for pain management strategies.
Case Studies and Experimental Data
Several studies have explored the pharmacological properties of this compound:
Scientific Research Applications
Medicinal Chemistry
8-Azabicyclo[3.2.1]octan-6-ol hydrochloride is primarily utilized in medicinal chemistry for its neuroactive properties:
- Neurotransmitter Modulation : The compound modulates neurotransmission pathways, potentially influencing conditions such as anxiety and depression.
- Receptor Interactions : It acts as an agonist for certain receptors, including the nociceptin/orphanin FQ peptide (NOP) receptor, which is involved in pain modulation and anxiety regulation .
Neuroprotective Effects
Research indicates that this compound may exhibit neuroprotective effects, making it relevant for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease . Its ability to interact with neurotransmitter systems suggests potential therapeutic benefits in managing these conditions.
Antimicrobial Activity
Preliminary studies have suggested that this compound possesses antimicrobial properties against specific bacterial strains. This opens avenues for its application in developing new antibiotics or treatments for infections .
Analgesic Effects
Emerging evidence points to the compound's role in pain relief, indicating its relevance in pain management strategies . This property may be particularly beneficial in developing treatments for chronic pain conditions.
Drug Development Scaffold
The unique structural characteristics of this compound make it an attractive scaffold for drug development:
- Synthesis of Tropane Alkaloids : It serves as a core structure in synthesizing various tropane alkaloids, which are known for their diverse biological activities .
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (1R,5S)-8-Azabicyclo[3.2.1]octan | Similar bicyclic structure | Lacks hydroxyl group; may exhibit different activity |
| 2-Methylpiperidine | Pseudocyclic structure with nitrogen | More flexible structure; used in different applications |
| 4-Hydroxyproline | Contains hydroxyl and amino groups | Naturally occurring; important in collagen synthesis |
Case Studies and Experimental Data
Several studies have explored the pharmacological properties of this compound:
- Neuroactive Properties Study : A study demonstrated the interaction of this compound with various neurotransmitter receptors, highlighting its potential in treating mood disorders .
- Antimicrobial Efficacy Research : Experimental data indicated that the compound showed activity against specific bacterial strains, suggesting further investigation into its use as an antimicrobial agent .
- Analgesic Properties Investigation : Research focused on the analgesic effects of the compound revealed promising results in pain management applications .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at position 6 undergoes oxidation under controlled conditions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Potassium permanganate | Acidic aqueous solution | 8-Azabicyclo[3.2.1]octan-6-one | 65–78% | |
| Chromium trioxide (CrO₃) | Acetic acid, 50°C | 6-Keto derivative | 72% |
Oxidation primarily targets the C6 hydroxyl group, forming ketones or carboxylic acids depending on the strength and stoichiometry of the oxidizing agent .
Reduction Reactions
The bicyclic core can undergo reduction to modify stereochemistry or functional groups:
Reduction with NaBH₄ preserves the hydroxyl group’s stereochemistry, while catalytic hydrogenation modifies ring saturation .
Substitution Reactions
The nitrogen atom and hydroxyl group participate in nucleophilic and electrophilic substitutions:
Nitrogen Alkylation
| Reagent | Conditions | Product |
|---|---|---|
| Benzyl bromide | K₂CO₃, DMF, 80°C, 6h | 8-Benzyl-8-azabicyclo[3.2.1]octan-6-ol |
| Methyl iodide | NaH, THF, 0°C to RT, 4h | N-Methylated derivative |
Hydroxyl Group Substitution
Mitsunobu reactions enable stereospecific substitutions:
textExample: - **[Reagents](pplx://action/followup)**: DIAD, PPh₃, 4-fluoro-3-bromophenol - **[Conditions](pplx://action/followup)**: THF, N₂, 72h - **[Product](pplx://action/followup)**: 3-(4-Fluoro-3-bromophenoxy)-8-azabicyclo[3.2.1]octane[6]
Cyclization and Ring-Opening
The scaffold participates in ring-expansion or contraction:
Pseudotransannular Ring-Opening
-
Reagent : H₂O, HCl
-
Mechanism : Acid-catalyzed cleavage of the bicyclic system via intermediate epoxide formation .
Desymmetrization
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Reagent : Chiral catalysts (e.g., Jacobsen’s catalyst)
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Product : Enantiomerically pure intermediates for alkaloid synthesis .
Salt Formation and Acid-Base Reactions
The hydrochloride salt undergoes neutralization and reprotonation:
text- **[Deprotonation](pplx://action/followup)**: NaOH (aq) → Freebase (8-azabicyclo[3.2.1]octan-6-ol) - **[Reprotonation](pplx://action/followup)**: HCl gas in Et₂O → Hydrochloride salt regeneration[4][7].
Functionalization via Cross-Coupling
Palladium-catalyzed reactions enable C–C bond formation:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Suzuki coupling | Aryl boronic acid, Pd(PPh₃)₄ | C3-aryl substituted derivatives |
Key Reactivity Insights
-
Steric Effects : The bicyclic structure imposes steric constraints, favoring reactions at the less hindered C3 and C6 positions .
-
Stereochemical Control : Chiral auxiliaries or catalysts are required to maintain enantiopurity during substitutions .
-
Stability : The hydrochloride salt enhances stability but limits solubility in nonpolar solvents .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Preparation Methods
Process via Substituted 8-Azabicyclo[3.2.1]octan-3-ols (Patent US20060058343A1)
Starting Materials and Reaction Conditions:
- The method begins with appropriately substituted bicyclic intermediates.
- The organic layer containing the bicyclic compound is washed with an aqueous sodium chloride solution to remove impurities.
- Concentration under vacuum at 50°C is used to reduce volume and facilitate isolation.
-
- Hydroxyl groups are introduced selectively at the 3- or 6-position of the azabicyclo[3.2.1]octane ring system.
- The reaction conditions are optimized to favor the formation of the 6-hydroxy derivative.
-
- The compound is isolated as the hydrochloride salt by treatment with hydrochloric acid, enhancing its solubility and stability.
-
- This process allows for high purity and yield.
- The use of aqueous washes and vacuum concentration improves the efficiency and scalability of the synthesis.
Derivative Synthesis for Monoamine Reuptake Inhibitors (Patent WO2007063071A1)
-
- This method focuses on derivatives of 8-azabicyclo[3.2.1]octane useful as monoamine reuptake inhibitors.
- The preparation involves functionalization at the 6-position with hydroxyl groups and further substitution at other ring positions.
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- Controlled introduction of oxygen-containing substituents (e.g., hydroxyl, alkoxy groups) at the 6-position.
- Use of phenylene or pyridylene linkers for further derivatization.
Formation of Hydrochloride Salt:
- The final compound is converted into its hydrochloride form by reaction with hydrochloric acid, ensuring pharmaceutical-grade purity.
-
- The preparation methods are tailored to produce compounds with high affinity for monoamine transporters, indicating the importance of precise synthetic control.
Comparative Table of Preparation Parameters
| Parameter | Method US20060058343A1 | Method WO2007063071A1 |
|---|---|---|
| Core Compound | Substituted 8-azabicyclo[3.2.1]octan-3-ols | 8-azabicyclo[3.2.1]octane derivatives |
| Hydroxylation Position | Primarily 6-position hydroxylation | 6-position hydroxyl and other oxygen substitutions |
| Reaction Medium | Organic solvent with aqueous NaCl wash | Organic solvent with selective functionalization |
| Isolation | Vacuum concentration and HCl salt formation | HCl salt formation post-derivatization |
| Yield and Purity | High purity via washing and concentration | High affinity derivatives for pharmacological use |
| Application | Intermediate for pharmaceuticals | Monoamine reuptake inhibitors |
Detailed Research Findings and Notes
Stereochemistry Control: The bicyclic structure requires precise stereochemical control during hydroxylation to ensure the correct isomer of 8-azabicyclo[3.2.1]octan-6-ol is obtained, which is critical for biological activity.
Functional Group Compatibility: The preparation methods accommodate various substituents on the bicyclic core, including alkyl, aryl, and heteroaryl groups, which influence the pharmacological profile.
Scalability: The washing and vacuum concentration steps in the US patent method demonstrate scalability potential for industrial production.
Pharmaceutical Relevance: The hydrochloride salt form is preferred for pharmaceutical formulations due to enhanced solubility and stability.
Q & A
Q. What are the primary synthetic routes for constructing the 8-azabicyclo[3.2.1]octane scaffold?
The enantioselective synthesis of this scaffold is critical for tropane alkaloid research. Key methods include:
- Stereochemical control via desymmetrization : Starting from achiral tropinone derivatives, chiral catalysts or auxiliaries induce asymmetry, enabling stereocontrolled formation of the bicyclic structure .
- Cyclization strategies : Intramolecular Mannich reactions or reductive amination of diketones can form the bicyclic core, with solvent polarity and temperature optimizing ring closure efficiency .
Q. What analytical techniques are recommended for characterizing 8-azabicyclo[3.2.1]octan-6-ol hydrochloride and its derivatives?
- HPLC-MS : High-performance liquid chromatography coupled with mass spectrometry provides sensitivity and selectivity for quantifying purity and identifying degradation products in complex mixtures .
- NMR spectroscopy : ¹H/¹³C NMR resolves stereochemical configurations, particularly for substituents at C3 or N8 positions, which influence biological activity .
Q. Which biological targets are associated with the 8-azabicyclo[3.2.1]octane core?
- Monoamine transporters : Derivatives exhibit affinity for dopamine (DAT) and serotonin (SERT) transporters, modulating neurotransmitter reuptake in neurological studies .
- ELOVL6 inhibition : Substituted analogs inhibit long-chain fatty acid elongase 6, suggesting therapeutic potential in metabolic disorders .
Advanced Research Questions
Q. How do structural modifications at the C3 and N8 positions affect selectivity for DAT vs. SERT?
- C3 aryl substitutions : Halogenated aryl groups (e.g., 3-chlorophenyl) enhance DAT binding affinity due to hydrophobic interactions with transmembrane domains. Steric bulk at this position can reduce SERT off-target effects .
- N8 substituents : Methyl or benzyl groups at N8 improve metabolic stability but may reduce transporter selectivity. Computational docking studies (e.g., AutoDock Vina) help predict substituent effects on binding pockets .
Q. What computational tools are effective for predicting the bioactivity of novel 8-azabicyclo[3.2.1]octane derivatives?
- QSAR modeling : Quantitative structure-activity relationship models correlate electronic (e.g., Hammett σ) and steric parameters (e.g., Taft Es) with transporter inhibition .
- Molecular dynamics simulations : These assess ligand-receptor complex stability over time, identifying key residues (e.g., DAT Phe155) critical for binding .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Orthogonal assays : Combine radioligand binding (e.g., [³H]WIN 35,428 for DAT) with functional uptake assays (e.g., fluorescent serotonin analogs) to confirm target engagement .
- Batch variability controls : Monitor compound stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to rule out artifacts from hydrolyzed impurities .
Q. What strategies mitigate safety risks during handling of this compound?
- PPE protocols : Use nitrile gloves, FFP3 respirators, and fume hoods to minimize inhalation/contact risks. Safety showers and eye wash stations are mandatory .
- Waste disposal : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before incineration to prevent environmental contamination .
Methodological Considerations
Q. How to optimize reaction yields for N8-functionalized derivatives?
- Catalyst screening : Pd/C or Raney nickel catalyze hydrogenation of nitro intermediates, while peptide coupling reagents (e.g., HATU) improve acylation efficiency at N8 .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of bicyclic intermediates but require low-temperature quenching to prevent racemization .
Q. What in vitro models are suitable for evaluating neurotoxicity of tropane analogs?
- SH-SY5Y neuronal cells : Differentiated with retinoic acid, these cells express DAT/SERT and model neurotransmitter uptake inhibition. Caspase-3 assays quantify apoptosis post-exposure .
- Microsomal stability assays : Liver microsomes (human/rat) assess metabolic clearance, with LC-MS/MS tracking parent compound depletion .
Data Interpretation and Validation
Q. How to validate the stereochemical purity of synthesized derivatives?
Q. What statistical methods address variability in transporter inhibition assays?
- Dose-response curve fitting : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values with 95% confidence intervals. Replicate experiments (n≥3) minimize intra-assay variability .
- ANOVA with post-hoc tests : Compare means across substituent groups to identify statistically significant trends in potency/selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
